molecular formula C5H9NO2 B12511587 3-Methyl-1-nitro-1-butene

3-Methyl-1-nitro-1-butene

Cat. No.: B12511587
M. Wt: 115.13 g/mol
InChI Key: ARGNGGCUTGQKIA-UHFFFAOYSA-N
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Description

3-Methyl-1-nitro-1-butene is an organic compound with the molecular formula C5H9NO2. It is a nitroalkene, characterized by the presence of a nitro group (-NO2) attached to a butene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-nitro-1-butene typically involves the nitration of 3-methyl-1-butene. This process can be carried out using nitric acid in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and pressures to ensure the selective formation of the nitro compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-nitro-1-butene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methyl-1-nitro-1-butene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of nitroalkene interactions with biological molecules.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Methyl-1-nitro-1-butene involves its interaction with various molecular targets. The nitro group can participate in electron transfer reactions, influencing the reactivity of the compound. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Uniqueness: The nitro group enhances its utility in oxidation and reduction reactions, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

3-methyl-1-nitrobut-1-ene

InChI

InChI=1S/C5H9NO2/c1-5(2)3-4-6(7)8/h3-5H,1-2H3

InChI Key

ARGNGGCUTGQKIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=C[N+](=O)[O-]

Origin of Product

United States

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